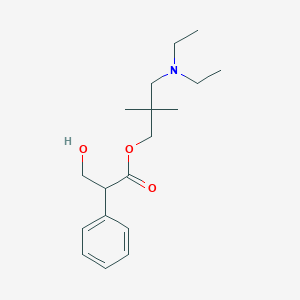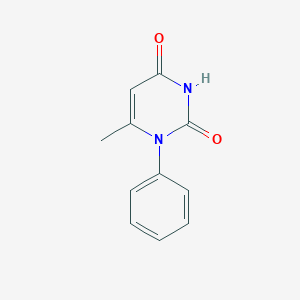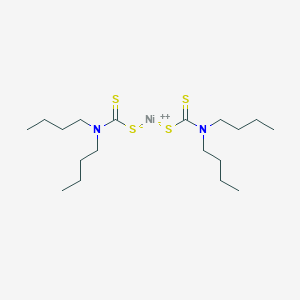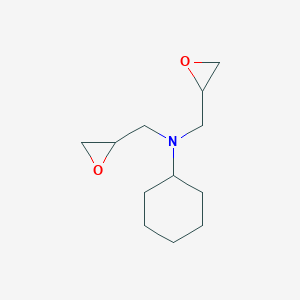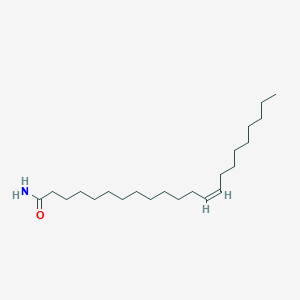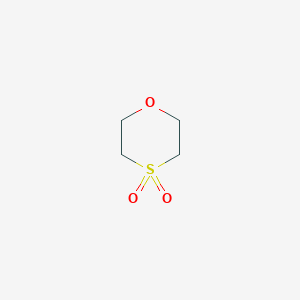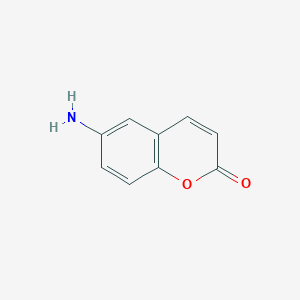
6-アミノ-2H-クロメン-2-オン
概要
説明
6-Amino-2H-chromen-2-one, also known as 6-amino-coumarin, is a heterocyclic compound with the molecular formula C9H7NO2. This compound is a derivative of coumarin, characterized by the presence of an amino group at the sixth position of the chromen-2-one structure. Coumarins are well-known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
6-Amino-2H-chromen-2-one has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
6-Amino-2H-chromen-2-one has been shown to have biological properties . It forms an intramolecular hydrogen bond, which can be seen in the NMR spectroscopic data . It also forms an intermolecular hydrogen bond with a carbonyl group and coumarin derivatives .
Molecular Mechanism
It is known to form intramolecular and intermolecular hydrogen bonds , which could potentially influence its interactions with biomolecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2H-chromen-2-one can be achieved through several methods. One common approach involves the reaction of coumarin with ammonia or an amine in the presence of a suitable catalyst. For instance, the reaction of 6-nitrocoumarin with hydrogen gas in the presence of a palladium catalyst can yield 6-Amino-2H-chromen-2-one . Another method involves the reduction of 6-nitrocoumarin using sodium dithionite in an aqueous medium .
Industrial Production Methods: Industrial production of 6-Amino-2H-chromen-2-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is increasingly being adopted in industrial processes .
化学反応の分析
Types of Reactions: 6-Amino-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation and Reduction Reactions: The compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.
Condensation Reactions: Aromatic and heterocyclic aldehydes are used in the presence of acid catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted coumarins.
Condensation Reactions: Schiff bases and related derivatives.
Oxidation and Reduction Reactions: Nitro and amino derivatives.
作用機序
The mechanism of action of 6-Amino-2H-chromen-2-one varies depending on its application. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, as a fluorescent probe, it binds to specific biomolecules, allowing for the visualization of cellular processes . In medicinal applications, it may exert its effects by interfering with DNA synthesis or by inhibiting key enzymes involved in disease pathways .
類似化合物との比較
6-Hydroxycoumarin: Similar structure but with a hydroxyl group instead of an amino group.
7-Aminocoumarin: Amino group at the seventh position.
4-Methylcoumarin: Methyl group at the fourth position.
Comparison: 6-Amino-2H-chromen-2-one is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 6-Hydroxycoumarin is more prone to oxidation, while 7-Aminocoumarin exhibits different substitution patterns due to the position of the amino group .
特性
IUPAC Name |
6-aminochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJAINJCZSVZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63989-79-7 (hydrochloride) | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70162624 | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14415-44-2 | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 6-Amino-2H-chromen-2-one derivatives in biological systems?
A1: Research indicates that 6-Amino-2H-chromen-2-one derivatives can be modified to target specific organelles within cells. By attaching different amine groups to the core structure, researchers have created probes that target lysosomes, the endoplasmic reticulum, and mitochondria []. These probes exhibit significant fluorescence changes in response to viscosity, allowing for the study of viscosity variations within these organelles []. This has implications for understanding cellular processes and potential drug delivery mechanisms.
Q2: How does the structure of 6-Amino-2H-chromen-2-one contribute to its fluorescence properties in different environments?
A2: 6-Amino-2H-chromen-2-one derivatives possess a D-π-A structure, characteristic of fluorescent dyes []. This structure allows for the absorption of light energy and subsequent emission at a longer wavelength. The specific amine group attached to the core structure can influence the wavelength of maximum absorption and emission []. Furthermore, the fluorescence intensity of these probes is significantly enhanced in viscous environments compared to aqueous solutions [], suggesting their potential use as viscosity probes.
Q3: Can 6-Amino-2H-chromen-2-one be used to study protein interactions?
A3: Yes, there is evidence suggesting that 6-Amino-2H-chromen-2-one can interact with specific proteins. A study demonstrated the binding of 6-Amino-2H-chromen-2-one (referred to as Chem 744) to the active site of Trypanosoma cruzi Histidyl-tRNA synthetase []. While the specific implications of this interaction require further investigation, it highlights the potential of 6-Amino-2H-chromen-2-one and its derivatives as tools for studying protein function and interactions.
Q4: What are the potential synthetic applications of 6-Amino-2H-chromen-2-one?
A4: 6-Amino-2H-chromen-2-one serves as a versatile starting material in organic synthesis. Researchers have successfully synthesized Schiff bases using 6-Amino-2H-chromen-2-one as a precursor []. Schiff bases are important intermediates in various chemical reactions and possess a wide range of biological activities. This highlights the potential of 6-Amino-2H-chromen-2-one as a building block for synthesizing compounds with diverse structures and potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
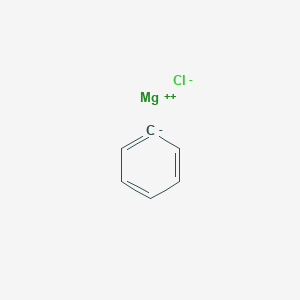

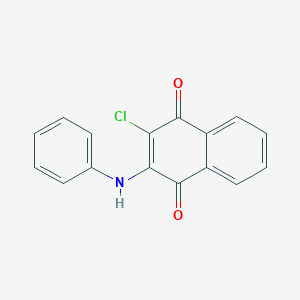
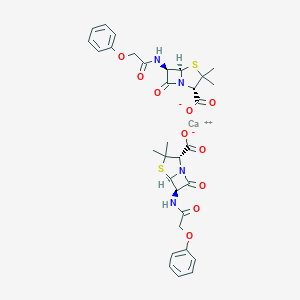

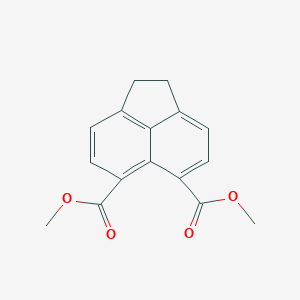

![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)
